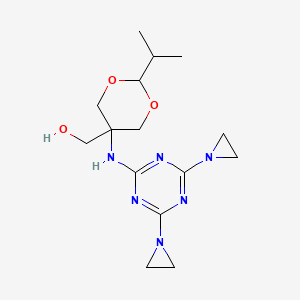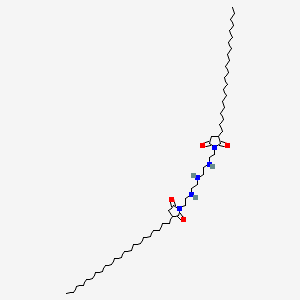
2,5-Pyrrolidinedione, 1,1'-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(docosenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 1,1’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(docosenyl)-) is a complex organic compound with the molecular formula C52H95N5O4 This compound is characterized by its pyrrolidinedione core structure, which is linked to long-chain docosenyl groups through an iminobis(ethanediylimino) bridge
Preparation Methods
The synthesis of 2,5-Pyrrolidinedione, 1,1’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(docosenyl)-) involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
2,5-Pyrrolidinedione, 1,1’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(docosenyl)-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-Pyrrolidinedione, 1,1’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(docosenyl)-) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1,1’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(docosenyl)-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2,5-Pyrrolidinedione, 1,1’-(iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(docosenyl)-) include other pyrrolidinedione derivatives with different substituents. These compounds share a common core structure but differ in their side chains and functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
64051-42-9 |
|---|---|
Molecular Formula |
C60H115N5O4 |
Molecular Weight |
970.6 g/mol |
IUPAC Name |
3-docosyl-1-[2-[2-[2-[2-(3-docosyl-2,5-dioxopyrrolidin-1-yl)ethylamino]ethylamino]ethylamino]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C60H115N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-55-53-57(66)64(59(55)68)51-49-62-47-45-61-46-48-63-50-52-65-58(67)54-56(60(65)69)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h55-56,61-63H,3-54H2,1-2H3 |
InChI Key |
VMJMIKXIROWWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)CCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


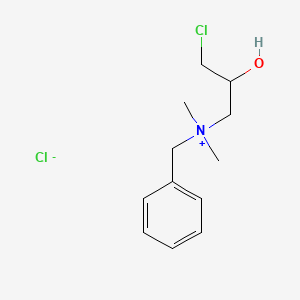
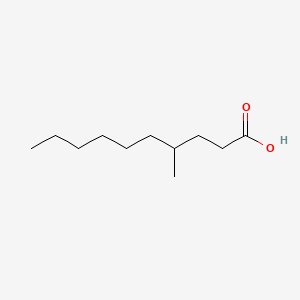
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13784485.png)
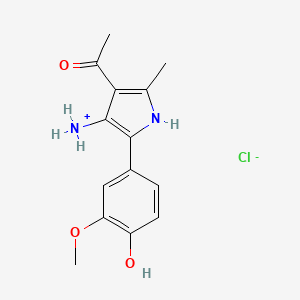
![Tetrasodium;5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13784489.png)
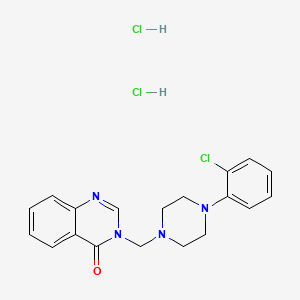


![5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine](/img/structure/B13784523.png)
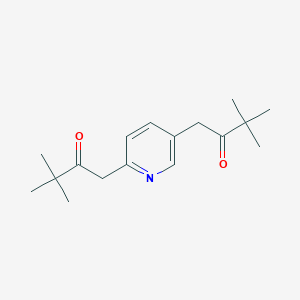

![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
![Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-](/img/structure/B13784577.png)
